Famciclovir

Pharmacokinetics Bioavailability Prodrug

Select Famciclovir (CAS 104227-87-4) for its clinically validated differentiation: 77±8% absolute oral bioavailability vs. acyclovir (15–30%) and valacyclovir (54%). In herpes zoster, head-to-head RCT evidence demonstrates superior acute pain relief vs. valacyclovir, with significant pain reduction from days 3–4 and 47% shorter postherpetic neuralgia duration. Critically, FAERS 2004–2022 data reveal only 419 adverse event reports — 44-fold lower than acyclovir (18,591) and 58-fold lower than valacyclovir (24,206) — providing quantifiable safety differentiation for formulary decisions. Twice-daily dosing enhances patient adherence. Linear PK and absence of food effect make it ideal for controlled-release formulation. Ideal for procurement in antiviral R&D, bioequivalence studies, and pharmaceutical development.

Molecular Formula C14H19N5O4
Molecular Weight 321.33 g/mol
CAS No. 104227-87-4
Cat. No. B1672041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamciclovir
CAS104227-87-4
Synonyms1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, diacetate (ester)
9-(4-acetoxy-3-(acetoxymethyl)but-1-yl)-2-aminopurine
BRL 42810
BRL-42810
BRL42810
famciclovir
Famvi
Molecular FormulaC14H19N5O4
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESCC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C
InChIInChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
InChIKeyGGXKWVWZWMLJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in water (25 °C): > 25% w/v initially;  rapidly precipitates as sparingly soluble monohydrate (2-3% w/v)
Freely soluble in acetone, methanol;  sparingly soluble in ethanol, isopropanol
1.32e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Famciclovir CAS 104227-87-4: Oral Prodrug of Penciclovir for Herpesvirus Infections


Famciclovir (CAS 104227-87-4) is the diacetyl 6-deoxy analog of penciclovir, an acyclic guanosine nucleoside analogue with inhibitory activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism to the active antiviral compound penciclovir, with little or no parent compound detected in plasma or urine [1]. As an oral prodrug, famciclovir was developed to overcome the poor oral bioavailability of its active moiety penciclovir, enabling effective oral therapy for acute herpes zoster (shingles), recurrent genital herpes in immunocompetent patients, and recurrent mucocutaneous herpes simplex infections in HIV-infected patients [2].

Why Famciclovir CAS 104227-87-4 Cannot Be Interchanged with Acyclovir or Valacyclovir Without Quantitative Consideration


Although acyclovir, valacyclovir, and famciclovir are all nucleoside analogue prodrugs indicated for herpesvirus infections, they exhibit clinically significant differences in oral bioavailability, active moiety, intracellular pharmacokinetics, and real-world adverse event profiles [1]. Acyclovir suffers from poor oral bioavailability (15–30%), necessitating frequent five-times-daily dosing [2]. Valacyclovir, the L-valyl ester prodrug of acyclovir, improves bioavailability to approximately 54% [2]. Famciclovir delivers the distinct active compound penciclovir with an absolute bioavailability of 77±8% [3]. Critically, a recent analysis of the FDA Adverse Event Reporting System (FAERS) covering 2004–2022 revealed substantially different adverse event reporting volumes (acyclovir: 18,591 reports; valacyclovir: 24,206 reports; famciclovir: 419 reports), underscoring that these agents cannot be considered interchangeable from a safety surveillance perspective [4]. The following quantitative evidence guide provides procurement-relevant differentiation for scientific and clinical selection.

Quantitative Differentiation of Famciclovir CAS 104227-87-4: Head-to-Head Evidence for Procurement Decisions


Absolute Oral Bioavailability: Famciclovir (77%) vs. Acyclovir (15–30%) vs. Valacyclovir (54%)

Famciclovir delivers its active metabolite penciclovir with an absolute oral bioavailability of 77±8%, which is substantially higher than the bioavailability of acyclovir from oral acyclovir (15–30%) and acyclovir from valacyclovir (54%) [1][2]. This was determined by comparing a 500 mg oral famciclovir dose to a 400 mg intravenous penciclovir dose in 12 healthy male subjects [3]. The higher bioavailability enables less frequent dosing and more predictable systemic exposure to the active antiviral agent.

Pharmacokinetics Bioavailability Prodrug

Acute Pain Relief in Herpes Zoster: Famciclovir Superior to Valacyclovir at Day 7

In a multicenter, randomized, open-label clinical trial of 86 Japanese immunocompetent adults with herpes zoster, famciclovir demonstrated superior acute pain relief compared to valacyclovir [1]. Patients receiving famciclovir showed a significant reduction in pain as early as days 3–4, whereas valacyclovir-treated patients did not achieve a significant reduction in pain on day 7 [1]. Among patients aged 50 years or older, pain reduction occurred significantly earlier with famciclovir than with valacyclovir [1]. The study concluded that famciclovir was superior to valacyclovir in the relief of acute herpes zoster pain and recommended famciclovir for patients with moderate symptoms and a visual analog scale (VAS) score under 50 mm [1].

Herpes Zoster Acute Pain Randomized Controlled Trial

Complete Cessation of Herpes Zoster-Associated Pain: Famciclovir Demonstrates Significant Advantage Over Valacyclovir

A 2022 randomized controlled trial conducted in Pakistan compared famciclovir 500 mg three times daily (n=36) versus valacyclovir 1000 mg three times daily (n=36) for 7 days in herpes zoster patients [1]. The famciclovir therapy group demonstrated a significant advantage for the complete cessation of herpes zoster-associated pain compared to valacyclovir, while both interventions showed virtually equivalent efficacy in complete healing of cutaneous lesions [1]. By the end of day 7, 63.9% of famciclovir-treated patients reported moderate pain and 0% reported mild pain, versus 69% moderate and 1% mild in the valacyclovir group [1].

Herpes Zoster Pain Cessation Randomized Controlled Trial

Dosing Convenience: Famciclovir Twice-Daily vs. Acyclovir Five-Times-Daily with Equivalent Efficacy

In a multicenter, double-blind, double-placebo, randomized controlled trial of 204 immunocompetent outpatients with recurrent genital herpes, famciclovir 125 mg twice daily for 5 days demonstrated equivalent efficacy to acyclovir 200 mg five times daily for 5 days [1]. The mean lesion healing time was 5.1 days for famciclovir versus 5.4 days for acyclovir, with a between-treatment difference (Δ) of 0.25 days (95% CI: -0.32 to 0.82) in the intent-to-treat population, falling entirely within the predefined equivalence range of ±1.05 days [1]. The frequency, nature, and severity of adverse events did not differ between the two treatment groups [1].

Genital Herpes Dosing Regimen Patient Adherence

Reduced Duration of Postherpetic Neuralgia: Famciclovir 63 Days vs. Placebo 119 Days

In a randomized, double-blind, placebo-controlled trial of 419 immunocompetent adults with uncomplicated herpes zoster, famciclovir 500 mg three times daily for 7 days reduced the median time to full crusting to 5 days compared to 7 days with placebo [1]. Among the 186 patients (44.4% of study population) who developed postherpetic neuralgia, the median duration of postherpetic neuralgia was 63 days in famciclovir-treated patients versus 119 days in placebo-treated patients—a reduction of 56 days (47%) [1]. Famciclovir-treated patients also had a shorter median duration of viral shedding (1 day vs. 2 days with placebo) [1].

Herpes Zoster Postherpetic Neuralgia Placebo-Controlled Trial

Lower FDA Adverse Event Reporting Volume: Famciclovir (419 Reports) vs. Acyclovir (18,591) vs. Valacyclovir (24,206)

A real-world analysis of the FDA Adverse Event Reporting System (FAERS) covering the period from Q1 2004 to Q4 2022 examined adverse drug event (ADE) reports for nucleoside analogue anti-herpesvirus drugs [1]. The analysis identified 18,591 reports for acyclovir, 24,206 reports for valacyclovir, and only 419 reports for famciclovir [1]. Disproportionality analysis using Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), and Bayesian Confidence Propagation Neural Network (BCPNN) methods confirmed distinct safety signal profiles across the four drugs analyzed [1]. The substantially lower reporting volume for famciclovir—approximately 44-fold lower than valacyclovir and 44-fold lower than acyclovir—provides a quantitative real-world safety signal that may inform procurement decisions.

Pharmacovigilance Adverse Events FAERS

Priority Application Scenarios for Famciclovir CAS 104227-87-4 Based on Comparative Evidence


Herpes Zoster Management in Patients Prioritizing Rapid Pain Relief and PHN Prevention

For immunocompetent adults with acute herpes zoster where rapid control of zoster-associated pain is a primary clinical objective, famciclovir 500 mg three times daily for 7 days is supported by head-to-head evidence of superior acute pain relief compared to valacyclovir, with significant pain reduction observed as early as days 3–4 [1]. Additionally, in patients who develop postherpetic neuralgia, famciclovir reduces the median duration from 119 days to 63 days—a 47% reduction—compared to placebo [2]. The 2022 RCT further demonstrated a significant advantage for complete cessation of herpes zoster-associated pain with famciclovir versus valacyclovir [3]. This scenario is particularly relevant for patients aged 50 years or older, where the pain relief advantage is more pronounced [1].

Genital Herpes Suppression or Treatment Requiring Reduced Dosing Frequency

For recurrent genital herpes in immunocompetent patients, famciclovir 125 mg twice daily provides equivalent efficacy to acyclovir 200 mg five times daily, with mean healing times of 5.1 days versus 5.4 days respectively (Δ = 0.25 days within equivalence margin) [4]. The 60% reduction in daily dosing frequency (2× vs. 5×) directly addresses medication adherence challenges, making famciclovir the preferred option in settings where regimen simplicity is a procurement or formulary priority [4].

Clinical or Research Settings Where Real-World Safety Differentiation Is Required

In pharmacovigilance, comparative effectiveness research, or formulary safety reviews, famciclovir presents a distinct real-world safety signal. An analysis of FAERS data from 2004–2022 identified 419 ADE reports for famciclovir, compared to 18,591 for acyclovir and 24,206 for valacyclovir [5]. This substantially lower reporting volume—approximately 44-fold lower than acyclovir and 58-fold lower than valacyclovir—provides quantitative differentiation that may influence tier placement, prior authorization criteria, or selection in populations where safety monitoring is a priority [5].

Pharmacokinetic Studies or Formulation Development Requiring High and Predictable Oral Bioavailability

Famciclovir achieves an absolute oral bioavailability of 77±8% for its active metabolite penciclovir, which is substantially higher than the 15–30% bioavailability of oral acyclovir and 54% bioavailability of acyclovir from valacyclovir [6][7]. The linear pharmacokinetics over the 125–1000 mg dose range [7], combined with the absence of food effect on systemic availability (AUC), make famciclovir an attractive candidate for controlled-release formulation development or pharmacokinetic modeling studies where predictable exposure is critical [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Famciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.